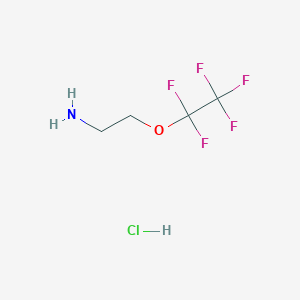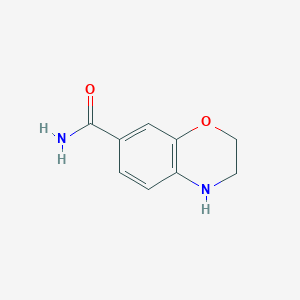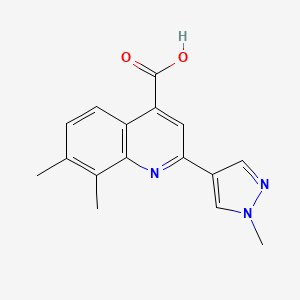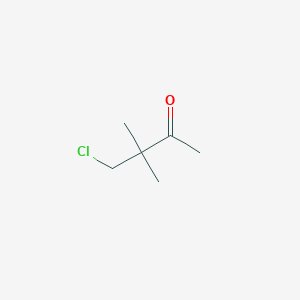![molecular formula C11H13N3O3S B3377416 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid CAS No. 1309001-73-7](/img/structure/B3377416.png)
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid
Übersicht
Beschreibung
This compound, also known as DT-011, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a CAS Number of 1309001-73-7 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]alanine . The InChI code is 1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.31 .Wirkmechanismus
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid acts as a chelating agent by binding to metal ions such as iron, copper, and zinc. This binding prevents the metal ions from participating in chemical reactions that could lead to the production of harmful free radicals. In medicine, this compound has been shown to improve the efficacy of chemotherapy drugs by chelating metal ions that interfere with the drugs' mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not accumulate in the body. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain. In agriculture, this compound has been shown to improve the growth and yield of plants by improving the availability of micronutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid is its ability to chelate a wide range of metal ions, making it useful in various scientific research applications. However, this compound can also chelate essential metal ions, leading to potential side effects such as anemia and immune dysfunction. Additionally, this compound can be expensive and difficult to synthesize, limiting its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research and development of 2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid. In medicine, this compound could be further investigated as a potential drug for the treatment of neurodegenerative disorders such as Alzheimer's disease. In agriculture, this compound could be used to improve the availability of micronutrients in crops grown in nutrient-poor soils. In environmental science, this compound could be used to develop more effective methods for the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to chelate metal ions makes it useful in scientific research, but its limitations and potential side effects must also be considered. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been investigated as a potential drug for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, this compound has been used as a chelating agent to improve the availability of micronutrients in soil. In environmental science, this compound has been used to remove heavy metals from contaminated soil and water.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-5-7-4-8(18-10(7)14(3)13-5)9(15)12-6(2)11(16)17/h4,6H,1-3H3,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWRFFASOJILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B3377375.png)






